REACTION_SMILES
|
[Al+3:2].[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[N:7](=[N+:8]=[N-:9])[CH2:10][C:11]([CH3:12])([OH:13])[c:14]1[c:15]([F:21])[cH:16][cH:17][c:18]([Br:20])[cH:19]1>>[NH2:7][CH2:10][C:11]([CH3:12])([OH:13])[c:14]1[c:15]([F:21])[cH:16][cH:17][c:18]([Br:20])[cH:19]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
CC(O)(CN=[N+]=[N-])c1cc(Br)ccc1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)(CN=[N+]=[N-])c1cc(Br)ccc1F
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)(CN)c1cc(Br)ccc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |